
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene typically involves multi-step organic reactions. The process often starts with the preparation of fluorene derivatives, followed by the introduction of fluorine atoms through halogenation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a wide range of functionalized fluorene compounds.
Aplicaciones Científicas De Investigación
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various substrates. Pathways involved in its mechanism of action include:
Molecular Binding: The compound can bind to specific proteins or enzymes, altering their activity.
Electron Transfer: Its structure allows for efficient electron transfer, which is crucial in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Fluorene: A simpler compound with a similar core structure but lacking the additional fluorine atoms.
9-Fluorenone: An oxidized derivative of fluorene with different chemical properties.
1,2-Difluorobenzene: A compound with two fluorine atoms on a benzene ring, offering a simpler comparison.
Uniqueness
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene stands out due to its multiple fluorine atoms and complex aromatic structure
Propiedades
Número CAS |
36323-50-9 |
|---|---|
Fórmula molecular |
C26H14F2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
1-fluoro-9-(1-fluorofluoren-9-ylidene)fluorene |
InChI |
InChI=1S/C26H14F2/c27-21-13-5-11-17-15-7-1-3-9-19(15)25(23(17)21)26-20-10-4-2-8-16(20)18-12-6-14-22(28)24(18)26/h1-14H |
Clave InChI |
QNNQSGAHWIIUPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=C4C5=CC=CC=C5C6=C4C(=CC=C6)F)C(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)

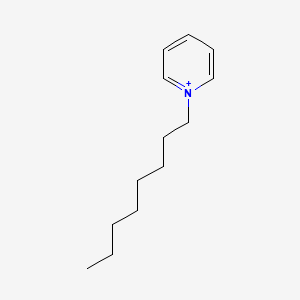
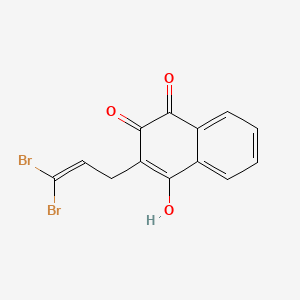
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
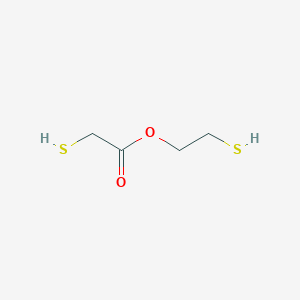

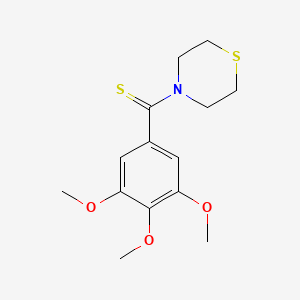
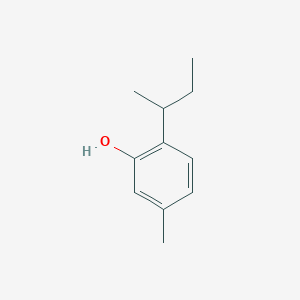
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
